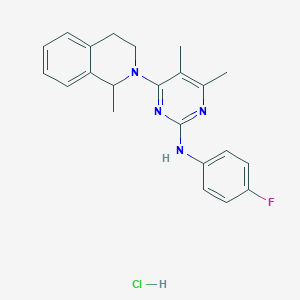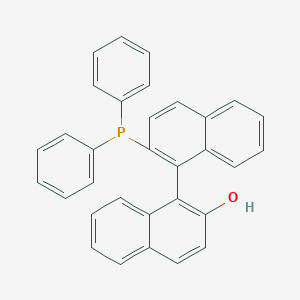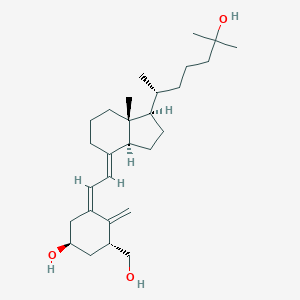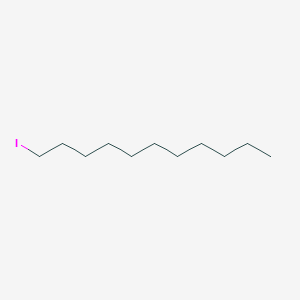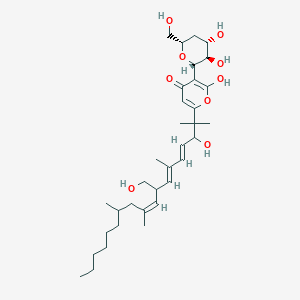
Fusapyrone
Overview
Description
Fusapyrone is a natural product found in Acremonium, Fusarium incarnatum, and Fusarium . It is a γ-pyrone derivative . The molecular formula of Fusapyrone is C34H54O9 .
Synthesis Analysis
Fusapyrone A, a new γ-pyrone derivative, was isolated and characterized from the rice fermentation of Fusarium sp. CPCC 401218, a fungus collected from the desert . There is also a study that suggests the biosynthesis of Fusapyrone depends on the H3K9 Methyltransferase .
Molecular Structure Analysis
The structure of Fusapyrone was characterized using various spectroscopic analyses, such as MS, IR, 1D, and 2D NMR . The absolute configuration of Fusapyrone was determined through the use of 13C NMR chemical shifts, electronic circular dichroism (ECD), and optical rotation (OR) calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fusapyrone are complex and involve a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions .
Physical And Chemical Properties Analysis
Fusapyrone has a molecular weight of 606.8 g/mol . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Antimicrobial Activity
Fusapyrone and Neofusapyrone have been identified to exhibit antimicrobial properties . Isolated from marine-derived Fusarium species, these compounds have shown effectiveness against a range of microbial pathogens . This antimicrobial activity is particularly valuable in the development of new antibiotics and antifungal agents, which can be crucial in combating antibiotic-resistant strains of bacteria and fungi.
Agricultural Disease Management
In agriculture, Fusapyrone plays a role in managing plant diseases. It is produced by the phytopathogenic fungus Fusarium mangiferae , which causes mango malformation disease (MMD). Understanding the biosynthesis of Fusapyrone can lead to the development of strategies to control the spread of MMD, thereby protecting agricultural yields .
Secondary Metabolite Regulation
Fusapyrone production is linked to the regulation of secondary metabolites in fungi. The H3K9 methyltransferase, FmKmt1, is involved in the biosynthesis of Fusapyrone in Fusarium mangiferae . Studying this process provides insights into the regulation of fungal secondary metabolites, which has broader implications for both agriculture and pharmaceuticals .
Bioactive Compound Synthesis
The structural characteristics of Fusapyrone and Neofusapyrone make them useful as building blocks in organic synthesis. Their pyrone ring is a fundamental component in several naturally occurring molecules and can be utilized to synthesize a variety of biologically active and pharmaceutically relevant molecules .
Chromatin Structure Research
Research into Fusapyrone has shed light on the importance of chromatin structure in gene regulation. The tri-methylation of histone 3 lysine 9 (H3K9me3), a process in which FmKmt1 is involved, is a key factor in the regulation of fungal secondary metabolite biosynthesis. This has implications for understanding epigenetic mechanisms in eukaryotes .
Antitumor and Anticancer Applications
Compounds containing the pyrone ring, such as Fusapyrone and Neofusapyrone, have shown potential in antitumor and anticancer applications. Their ability to inhibit the growth of cancer cells makes them candidates for drug development and cancer treatment research .
Food and Feed Safety
Fusarium species, including those producing Fusapyrone, are known to contaminate food and feed with mycotoxins. Research into Fusapyrone biosynthesis can contribute to ensuring food and feed safety by developing methods to detect and control Fusarium contamination .
Marine Biotechnology
The isolation of Neofusapyrone from marine-derived Fusarium species highlights the potential of marine biotechnology in discovering new bioactive compounds. The marine environment is a rich source of unique microorganisms that can produce novel secondary metabolites with diverse applications .
Safety and Hazards
When handling Fusapyrone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Fusapyrone, also known as Neofusapyrone, is a secondary metabolite produced by the phytopathogenic fungus Fusarium mangiferae . The primary target of Fusapyrone is the polyketide synthase (PKS) FmPKS40 . This enzyme plays a crucial role in the biosynthesis of Fusapyrone .
Mode of Action
Fusapyrone interacts with its target, the polyketide synthase FmPKS40, to facilitate its own biosynthesis . The interaction between Fusapyrone and FmPKS40 is essential for the production of Fusapyrone .
Biochemical Pathways
Fusapyrone biosynthesis is facilitated by a seven-gene cluster . The key enzyme involved in Fusapyrone biosynthesis is FmPKS40 . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of Fusapyrone . This suggests that the biosynthesis of Fusapyrone is regulated by posttranslational modifications of histones .
Pharmacokinetics
The bioavailability of fusapyrone is likely to be influenced by its interaction with the polyketide synthase fmpks40 .
Result of Action
The molecular and cellular effects of Fusapyrone’s action are primarily related to its role in the biosynthesis of Fusapyrone . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of Fusapyrone , indicating that Fusapyrone plays a significant role in the regulation of fungal secondary metabolite biosynthesis .
Action Environment
This suggests that environmental factors such as nitrogen availability can influence the action, efficacy, and stability of Fusapyrone .
properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECQDWUNPZALD-ZBNIOBMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fusapyrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



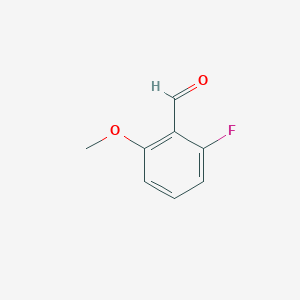
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)

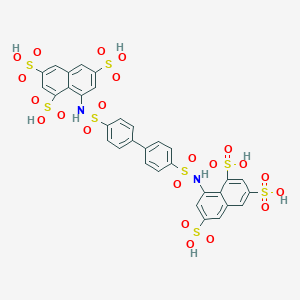
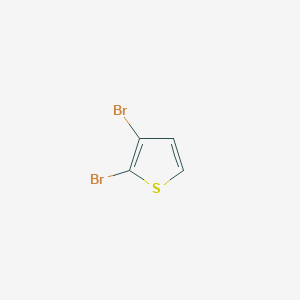
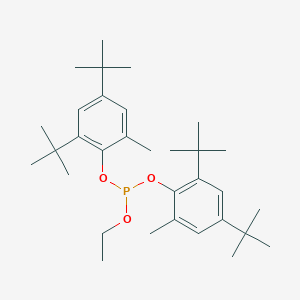
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)


